

## Lumicitabine as a prodrug of ALS-008112

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lumicitabine |           |
| Cat. No.:            | B608685      | Get Quote |

An In-depth Technical Guide to **Lumicitabine** (ALS-008176) as a Prodrug of the RSV Polymerase Inhibitor ALS-008112

#### Introduction

**Lumicitabine** (also known as ALS-008176 or JNJ-64041575) is an orally bioavailable antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection.[1][2] It is a 3',5'-di-O-isobutyryl ester prodrug of the cytidine nucleoside analog ALS-008112.[2][3] Upon oral administration, **lumicitabine** is rapidly and extensively metabolized to its active parent compound, ALS-008112, which then exerts its antiviral effect following intracellular phosphorylation.[2][4] This guide provides a detailed technical overview of **lumicitabine**, focusing on its mechanism of action as a prodrug, the antiviral activity of ALS-008112, its pharmacokinetic profile, and a summary of its clinical development.

#### **Metabolic Activation and Mechanism of Action**

The efficacy of **lumicitabine** is dependent on its metabolic conversion to the active triphosphate form of ALS-008112.

- Prodrug Conversion: After oral administration, the ester groups of **lumicitabine** are cleaved by host esterases, releasing the active nucleoside analog ALS-008112 into circulation.[2][4]
- Intracellular Phosphorylation: ALS-008112 enters respiratory epithelial cells and is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, ALS-008112-TP (also referred to as ALS-008136).[2][5][6]



• RNA Polymerase Inhibition: ALS-008112-TP acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-protein.[6][7] It is incorporated into the growing viral RNA chain, leading to immediate chain termination and halting viral replication.[6][8] This mechanism is highly selective for the viral polymerase, with no significant inhibition of human polymerases.[6][7]



Click to download full resolution via product page

**Caption:** Metabolic activation pathway of **Lumicitabine**.





Click to download full resolution via product page

Caption: Mechanism of RSV RNA polymerase inhibition by ALS-008112-TP.



## **Preclinical Antiviral Activity**

ALS-008112 has demonstrated potent and broad-spectrum activity against RSV in vitro. It is effective against both RSV A and B subtypes, including clinical isolates.[6][7]

| Parameter                   | Value            | Assay/Cell Line                          | Reference |
|-----------------------------|------------------|------------------------------------------|-----------|
| IC50 (ALS-8112-TP)          | 0.020 ± 0.008 μM | RSV RNA Polymerase<br>Activity           | [5]       |
| EC50 (ALS-8112)             | 0.09 - 0.73 μΜ   | RSV RNA Replication in human donor cells | [7]       |
| EC <sub>90</sub> (ALS-8112) | 1.3 - 2.7 μΜ     | RSV RNA Replication in human donor cells | [7]       |
| CC50 (ALS-8112)             | > 100 μM         | Human Epithelial<br>(HEp-2) Cells        | [7]       |

Table 1: In Vitro Activity of ALS-008112 and its Triphosphate Metabolite.

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in animals and humans, characterizing the conversion of the prodrug and the disposition of the active compound.

#### **Human Pharmacokinetics**

Following oral administration of **lumicitabine**, the prodrug is rapidly converted to ALS-008112, with measurable plasma concentrations detected within 15-30 minutes.[2] The active intracellular triphosphate form (NTP) has a long half-life of approximately 29 hours, which supports infrequent dosing.[5][9]



| Parameter                                         | Value          | Population                            | Reference |
|---------------------------------------------------|----------------|---------------------------------------|-----------|
| T <sub>max</sub> (ALS-008112)                     | ~15-30 minutes | Healthy Adults (single dose)          | [2]       |
| Intracellular t <sub>1</sub> / <sub>2</sub> (NTP) | ~29 hours      | Human lung, nasal,<br>bronchial cells | [5][9]    |
| Clearance (ALS-008112)                            | 54.2 L/h/70 kg | Healthy Adults<br>(challenge study)   | [4][9]    |
| Clearance (ALS-8144)                              | 115 L/h/70 kg  | Healthy Adults<br>(challenge study)   | [4][9]    |
| EC <sub>50</sub> (ALS-008112)                     | 1.79 μΜ        | Healthy Adults<br>(challenge study)   | [10]      |

Table 2: Pharmacokinetic Parameters of ALS-008112 and its Metabolites in Humans.

#### **Animal Pharmacokinetics**

Studies in rats and monkeys demonstrated good oral bioavailability and significant levels of the active triphosphate metabolite following administration of **lumicitabine**.[3]

| Species | Dose    | Formulation           | Blood Sampling           | Reference |
|---------|---------|-----------------------|--------------------------|-----------|
| Rats    | 5 mg/kg | PEG400-based solution | Up to 24 hours post-dose | [3]       |
| Monkeys | 5 mg/kg | PEG400-based solution | Up to 12 hours post-dose | [3]       |

Table 3: Preclinical Pharmacokinetic Study Designs.

# **Clinical Development**

Lumicitabine advanced into clinical trials for the treatment of RSV in various populations.



- Adult Human Challenge Study: In a Phase 2a study where healthy adults were
  experimentally infected with RSV, lumicitabine treatment led to a faster viral clearance and
  a greater reduction in viral load compared to placebo. The drug was well-tolerated in this
  population.[10][11]
- Studies in Hospitalized Infants: A Phase 1b and a Phase 2b study were conducted in infants and young children (≤36 months) hospitalized with RSV.[12][13] In these studies,
   lumicitabine failed to demonstrate significant antiviral activity or clinical benefit compared to placebo.[11][12] Furthermore, treatment was associated with a dose-related increase in the incidence and severity of reversible neutropenia.[12]
- Discontinuation: Due to the poor results and safety signals observed in the pediatric population, the clinical development of lumicitabine for RSV was terminated.[1][14]

#### Viral Resistance

In vitro studies identified that resistance to ALS-008112 is associated with specific amino acid substitutions in the viral L-protein.[15] However, during clinical trials in infants, no emergence of resistance-associated substitutions was observed in the treated patients.[12][15]

# Experimental Protocols In Vitro Antiviral Activity Assay

This protocol describes a typical method for determining the 50% effective concentration (EC<sub>50</sub>) of ALS-008112 against RSV in a cell culture model.





Click to download full resolution via product page

Caption: General workflow for determining in vitro antiviral efficacy.



- Cell Culture: HEp-2 cells are seeded into 96-well plates and allowed to adhere.[5]
- Compound Preparation: ALS-8112 is serially diluted to create a range of concentrations.
- Pre-incubation: The cell monolayers are treated with the different concentrations of ALS-8112 and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[5]
- Infection: Following pre-incubation, cells are infected with an RSV strain (e.g., A2 or B1) at a specific multiplicity of infection (MOI), typically 0.5.[5]
- Incubation: The infected plates are incubated for a period sufficient to allow multiple rounds of viral replication (e.g., 3-5 days).
- Quantification of Viral Replication: The extent of viral replication is measured. This can be
  done by quantifying viral RNA using quantitative real-time reverse transcriptase PCR (qRTPCR) or by assessing the cytopathic effect (CPE).[13]
- Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀
  value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

#### **Human Viral Challenge Study Protocol (Phase 2a)**

This protocol outlines the design of the clinical study to evaluate **lumicitabine**'s efficacy in healthy adult volunteers experimentally infected with RSV.

- Subject Enrollment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.
- Viral Inoculation: Subjects are inoculated intranasally with a well-characterized strain of RSV-A.[4]
- Monitoring: Subjects are monitored for the development of infection, typically confirmed by viral shedding in nasopharyngeal samples.
- Randomization and Dosing: Once infection is confirmed, subjects are randomized to receive
  either a specific regimen of lumicitabine (e.g., a loading dose followed by maintenance
  doses) or a matching placebo for a defined period (e.g., 5 days).[2]



- Sample Collection: Nasopharyngeal samples are collected frequently throughout the study to quantify viral load using qRT-PCR. Clinical symptoms are also recorded daily.[4][9]
- Pharmacokinetic Sampling: Blood samples are collected at various time points to measure the plasma concentrations of ALS-008112 and its inactive uridine metabolite, ALS-008144.[9]
- Endpoint Analysis: The primary endpoints typically include the change in viral load from baseline and the time to viral clearance. Secondary endpoints include clinical symptom scores.[11]

#### Conclusion

**Lumicitabine** is a prodrug of ALS-008112, a potent and selective inhibitor of the RSV RNA polymerase. It demonstrated a clear mechanism of action and promising antiviral activity in preclinical studies and in an adult human challenge model. However, its clinical development was halted due to a lack of efficacy and the observation of dose-limiting neutropenia in the target pediatric population.[12] The disparity between the adult challenge study and the infant treatment trials highlights the complexities of developing RSV therapeutics and the translational challenges from adult models to real-world pediatric infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lumicitabine Wikipedia [en.wikipedia.org]
- 2. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]







- 6. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]
- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Respiratory syncytial virus-A dynamics and the effects of lumicitabine, a nucleoside viral replication inhibitor, in experimentally infected humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lumicitabine as a prodrug of ALS-008112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608685#lumicitabine-as-a-prodrug-of-als-008112]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com